3-Methoxy-4-(propan-2-yloxy)aniline
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Description
3-Methoxy-4-(propan-2-yloxy)aniline, also known as MPAn, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAn belongs to the family of anilines, which are organic compounds that contain a phenyl group attached to an amino group.
Scientific Research Applications
Polymerization Applications
3-Methoxy-4-(propan-2-yloxy)aniline derivatives have been explored for their polymerization potential. For instance, aniline sulfonic acid derivatives, including 3-amino-4-methoxybenzenesulfonic and 3-aniline-1-propane sulfonic acid, are incorporated into layered double hydroxides (LDHs) through direct coprecipitation. Post-thermal treatment at 200 °C under air facilitates the dimerization and/or polymerization of these guest monomers, as evaluated by ESR spectroscopy and electrochemical cycling in a nonaqueous protophobic electrolyte (E. Moujahid et al., 2005). Similarly, the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines has been utilized to produce water-soluble and self-doped polyaniline derivatives, highlighting the electron-donating effects of alkoxysulfonated groups on enhancing water solubility and electrical conductivity of the copolymers (V. Prévost et al., 1999).
Sensor Development
The compound has also found applications in sensor development. A novel Schiff-base fluorescent sensor for aluminum(III) ions, synthesized from (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline, exhibits a significant enhancement in fluorescence upon interaction with Al3+ ions, demonstrating potential for monitoring Al3+ concentrations in biological systems (Jianfei Tian et al., 2015).
Catalysis and Synthesis
Nonlinear Optical Studies
The nonlinear optical properties of novel chalcone derivatives, including those based on 3-Methoxy-4-(propan-2-yloxy)aniline, have been thoroughly investigated using Z-scan technique and density functional theory (DFT). These studies provide insights into the potential applications of these compounds in the development of materials with desirable optical properties for applications in photonics and optoelectronics (Elizabeth Mathew et al., 2019).
properties
IUPAC Name |
3-methoxy-4-propan-2-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-9-5-4-8(11)6-10(9)12-3/h4-7H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZFSUDKYSKVJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277836 |
Source
|
Record name | 3-Methoxy-4-(1-methylethoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(propan-2-yloxy)aniline | |
CAS RN |
212489-99-1 |
Source
|
Record name | 3-Methoxy-4-(1-methylethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212489-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-(1-methylethoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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